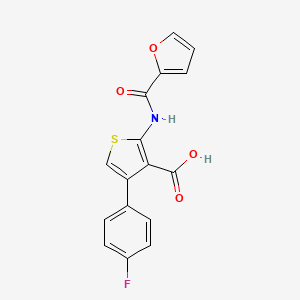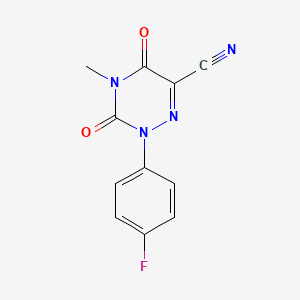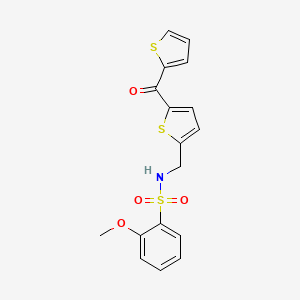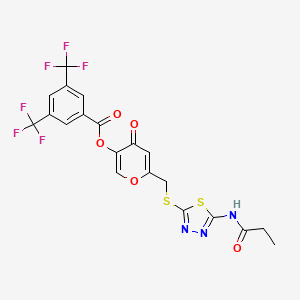
4-异氰酸基-1,2-噻唑
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Isocyanato-1,2-thiazole is a heterocyclic organic compound that features a five-membered ring containing sulfur and nitrogen atoms. This compound is part of the broader class of thiazoles, which are known for their diverse biological activities and applications in various fields, including medicinal chemistry, agrochemicals, and industrial processes .
科学研究应用
4-Isocyanato-1,2-thiazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design, particularly for anticancer and antiviral agents.
Industry: It is utilized in the production of dyes, pigments, and as a catalyst in various chemical reactions
作用机制
Target of Action
Thiazole derivatives have been found to interact with various biological targets, including enzymes and receptors . For instance, thiazole-containing compounds can activate or inhibit biochemical pathways and enzymes, or stimulate or block receptors in biological systems .
Mode of Action
The thiazole ring’s aromaticity allows for many reactive positions where donor-acceptor, nucleophilic, and oxidation reactions may occur . This reactivity enables thiazole-containing molecules to behave unpredictably when they enter physiological systems, potentially resetting the system differently .
Biochemical Pathways
Thiazole derivatives have been reported to activate or inhibit various biochemical pathways . For example, thiazoles have been found in many biologically active compounds, such as sulfathiazole (an antimicrobial drug), Ritonavir (an antiretroviral drug), Abafungin (an antifungal drug), and Tiazofurin (an antineoplastic drug) .
Pharmacokinetics
The solubility of thiazole derivatives in water, alcohol, and ether, as well as their sparing solubility in organic solvents and dyes, may influence their bioavailability .
Result of Action
Thiazole derivatives have been associated with a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
The use of green chemistry approaches, such as the use of green solvents, catalysts, and solid support synthesis, has been suggested for the synthesis of thiazole derivatives, which could potentially influence their action and efficacy .
生化分析
Biochemical Properties
4-Isocyanato-1,2-thiazole is known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the specific biochemical context.
Cellular Effects
The effects of 4-Isocyanato-1,2-thiazole on cells and cellular processes are complex and multifaceted. Thiazoles have been reported to exhibit significant biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties . These activities suggest that 4-Isocyanato-1,2-thiazole may influence cell function in a variety of ways, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 4-Isocyanato-1,2-thiazole involves its interactions with various biomolecules. Thiazoles are known to generate reactive metabolites catalyzed by cytochrome P450s (CYPs). These reactive metabolites can covalently modify essential cellular macromolecules, leading to toxicity and inducing idiosyncratic adverse drug reactions .
Metabolic Pathways
4-Isocyanato-1,2-thiazole is likely involved in various metabolic pathways, interacting with enzymes or cofactors. Thiazoles are known to generate reactive metabolites catalyzed by cytochrome P450s (CYPs), suggesting that they participate in metabolic processes .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Isocyanato-1,2-thiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of thioamides with isocyanates. The reaction conditions often require the presence of a base, such as triethylamine, and a solvent like chloroform .
Industrial Production Methods: In industrial settings, the production of 4-Isocyanato-1,2-thiazole may involve more scalable processes, such as continuous flow synthesis. This method allows for better control over reaction parameters and can lead to higher yields and purity of the final product .
化学反应分析
Types of Reactions: 4-Isocyanato-1,2-thiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the isocyanate group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted thiazoles depending on the reagents used.
相似化合物的比较
Thiazole: A parent compound with a similar structure but without the isocyanate group.
Isothiazole: An isomer of thiazole with the sulfur and nitrogen atoms in different positions.
Benzothiazole: A fused ring system containing a benzene ring and a thiazole ring.
Uniqueness: 4-Isocyanato-1,2-thiazole is unique due to its isocyanate functional group, which imparts distinct reactivity and potential for forming covalent bonds with biological molecules. This makes it particularly valuable in medicinal chemistry for the development of targeted therapies .
属性
IUPAC Name |
4-isocyanato-1,2-thiazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2N2OS/c7-3-5-4-1-6-8-2-4/h1-2H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNMRCWNUIBXZDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NS1)N=C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1538994-91-0 |
Source


|
| Record name | 4-isocyanato-1,2-thiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-{1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carbonyl}-3,3-dimethylpiperidine-2-carbonitrile](/img/structure/B2455773.png)
![3-[3-(3-chloro-4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-[3-(methylsulfanyl)phenyl]-1,4-dihydropyridazin-4-one](/img/structure/B2455774.png)
![N-[1-(2-bromobenzenesulfonyl)azetidin-3-yl]pyridazin-3-amine](/img/structure/B2455775.png)
![(2Z)-N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-2-(phenylimino)-2H-chromene-3-carboxamide](/img/structure/B2455777.png)

![7-(4-Chlorophenyl)-2-cyclohexyl-[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile](/img/structure/B2455782.png)

![N-(3-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)cyclopropanecarboxamide](/img/structure/B2455784.png)

![Methyl 4-({[(6-methyl-5-oxo-2,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetyl}amino)benzoate](/img/structure/B2455789.png)

![7-(2-chlorophenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2455792.png)
![N-(4-methylphenyl)-2-({2-oxo-1-[(pyridin-4-yl)methyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide](/img/structure/B2455793.png)
